molecular formula C21H21N3O4 B12374492 Csnk2A-IN-1

Csnk2A-IN-1

Cat. No.: B12374492
M. Wt: 379.4 g/mol
InChI Key: YITHRAGTKVMJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Csnk2A-IN-1 is a chemical compound known for its inhibitory effects on the protein kinase CSNK2A1, also known as Casein Kinase 2 alpha 1. This kinase is involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of CSNK2A1 has been linked to several diseases, particularly cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Csnk2A-IN-1 typically involves the preparation of pyrimido[4,5-c]quinoline derivatives. One common method includes the use of 5-benzylamine-substituted pyrimido[4,5-c]quinoline derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis process generally follows standard organic synthesis protocols, ensuring high purity and yield through multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

Csnk2A-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of polar aprotic solvents.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimido[4,5-c]quinoline derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound .

Scientific Research Applications

Csnk2A-IN-1 has a wide range of scientific research applications:

Mechanism of Action

Csnk2A-IN-1 exerts its effects by inhibiting the activity of CSNK2A1. This inhibition disrupts the phosphorylation of various substrates involved in critical cellular processes. The molecular targets include proteins such as AKT, STAT3, and TP53, which play significant roles in cell survival, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    CX-4945: Another inhibitor of CSNK2A1, known for its clinical applications in cancer therapy.

    CIGB-300: A cell-permeable cyclic peptide that prevents phosphorylation of specific proteins by CSNK2A1.

Uniqueness

Csnk2A-IN-1 is unique due to its specific structural modifications, which enhance its potency and selectivity towards CSNK2A1.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4-[6-(2-methoxy-5-propan-2-yloxyanilino)pyrazin-2-yl]benzoic acid

InChI

InChI=1S/C21H21N3O4/c1-13(2)28-16-8-9-19(27-3)17(10-16)23-20-12-22-11-18(24-20)14-4-6-15(7-5-14)21(25)26/h4-13H,1-3H3,(H,23,24)(H,25,26)

InChI Key

YITHRAGTKVMJPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC)NC2=NC(=CN=C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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